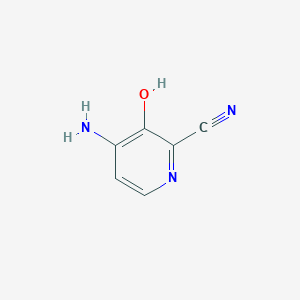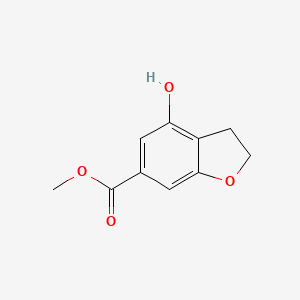
Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-hidroxi-2,3-dihidrobenzofuran-6-carboxilato de metilo es un compuesto químico que pertenece a la familia de los benzofuranos. Los benzofuranos son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. Este compuesto se caracteriza por un sistema de anillo de benzofurano con un éster metílico y un grupo hidroxilo, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-hidroxi-2,3-dihidrobenzofuran-6-carboxilato de metilo generalmente implica la ciclización de o-hidroxiacetofenonas en condiciones básicas. Un método común es la eterificación de una sola olla y la ciclización deshidratante de o-hidroxiacetofenonas . Otro enfoque implica la ciclización deshidratante de o-hidroxibencilcetonas o R-(fenoxi)alquilcetonas . Estas reacciones se llevan a cabo a menudo utilizando catálisis de metales de transición para mejorar el rendimiento y la selectividad del producto deseado.
Métodos de producción industrial
La producción industrial de derivados de benzofurano, incluido el 4-hidroxi-2,3-dihidrobenzofuran-6-carboxilato de metilo, a menudo emplea la síntesis asistida por microondas (MWI) debido a su eficiencia y alto rendimiento . Este método permite el calentamiento rápido y controlado de las mezclas de reacción, lo que lleva a tiempos de reacción más rápidos y una mejor pureza del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-hidroxi-2,3-dihidrobenzofuran-6-carboxilato de metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El grupo éster se puede reducir para formar alcoholes.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan con frecuencia agentes reductores como hidruro de aluminio y litio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).
Sustitución: Los nucleófilos como los alcóxidos y las aminas se pueden utilizar en condiciones básicas para sustituir el grupo hidroxilo.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen cetonas, alcoholes y derivados de benzofurano sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 4-hidroxi-2,3-dihidrobenzofuran-6-carboxilato de metilo tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 4-hidroxi-2,3-dihidrobenzofuran-6-carboxilato de metilo implica su interacción con objetivos y vías moleculares específicas. Se sabe que el sistema de anillo de benzofurano interactúa con enzimas y receptores, lo que lleva a diversos efectos biológicos. Por ejemplo, algunos derivados de benzofurano inhiben la actividad de las enzimas involucradas en la proliferación de células cancerosas . Los grupos hidroxilo y éster también pueden participar en enlaces de hidrógeno y otras interacciones, mejorando la afinidad de unión del compuesto a sus objetivos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Hidroxi-2-(2-hidroxipropan-2-il)-6-metil-2,3-dihidrobenzofuran-5-carboxilato de metilo
- Radstrictina B
- 5-Nitrobenzofuran-2-carboxilato de etilo
Singularidad
El 4-hidroxi-2,3-dihidrobenzofuran-6-carboxilato de metilo es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia de grupos hidroxilo y éster permite una reactividad diversa y lo convierte en un intermedio valioso en la síntesis orgánica. Su capacidad para experimentar diversas reacciones químicas y su amplia gama de aplicaciones en la investigación científica resaltan aún más su singularidad.
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-2,3-dihydro-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h4-5,11H,2-3H2,1H3 |
Clave InChI |
SZUUFSAZPRIGIR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C2CCOC2=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


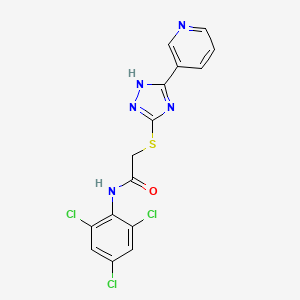

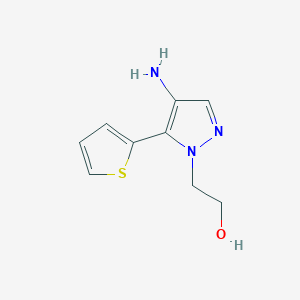

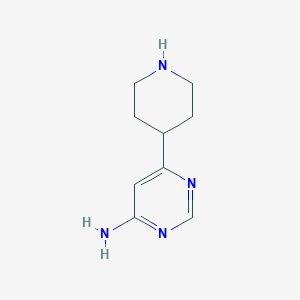

![6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11779365.png)
![Isoxazolo[5,4-c]pyridazin-3-amine](/img/structure/B11779371.png)
![2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)

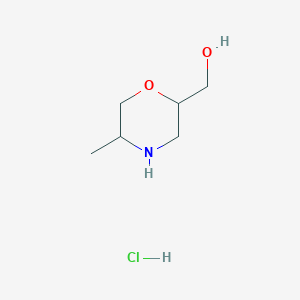
![tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B11779398.png)
![6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779401.png)
